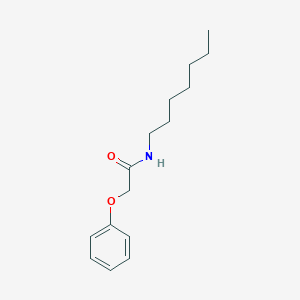

N-heptyl-2-phenoxyacetamide

Description

Significance of the Phenoxyacetamide Scaffold in Synthetic Organic Chemistry

The phenoxyacetamide scaffold is a privileged structural motif in medicinal chemistry, recognized for its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. mdpi.comacs.org This core structure, characterized by a phenyl ring linked to an acetamide (B32628) group through an ether bond, serves as a versatile template for the development of novel therapeutic agents. mdpi.comacs.org The ease of its synthesis, typically involving the reaction of a substituted phenol (B47542) with a haloacetamide, allows for the systematic modification of both the aromatic ring and the amide substituent, enabling extensive structure-activity relationship (SAR) studies. nih.govmdpi.com

The inherent chemical properties of the phenoxyacetamide scaffold contribute to its biological promiscuity. The ether oxygen can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions with biological targets. These features underpin the ability of phenoxyacetamide derivatives to interact with a wide array of enzymes and receptors.

The versatility of the phenoxyacetamide scaffold is demonstrated by the broad spectrum of biological activities attributed to its derivatives, including:

Anticancer activity: Certain phenoxyacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Anti-inflammatory and Analgesic activity: A significant number of compounds based on this scaffold have been reported to possess anti-inflammatory and pain-relieving properties. nih.govresearchgate.netresearchgate.net

Anticonvulsant activity: The phenoxyacetamide core is a key feature in the design of novel anticonvulsant agents. nih.govnih.gov

Antimicrobial and Antiviral activity: Research has also highlighted the potential of these compounds in combating bacterial, fungal, and viral infections. nih.gov

The adaptability of the phenoxyacetamide scaffold continues to make it an attractive starting point for the design and synthesis of new molecules with tailored biological functions.

Historical Context of N-Heptyl-2-phenoxyacetamide and Related Compounds

The exploration of phenoxyacetamide derivatives has a rich history rooted in the quest for new therapeutic agents. Early research into this class of compounds was often driven by the desire to discover novel drugs with improved efficacy and reduced side effects for a variety of conditions.

A common synthetic route for preparing phenoxyacetamide derivatives involves a two-step process. First, an appropriate amine is synthesized, for instance, through the Leuckart reaction, which facilitates the reductive amination of aldehydes and ketones. nih.gov This is followed by chloroacetylation of the amine using chloroacetyl chloride. The resulting N-substituted-2-chloroacetamide is then reacted with a substituted phenol in the presence of a base to yield the final phenoxyacetamide derivative. nih.gov

For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized using this general methodology to explore their anticancer, anti-inflammatory, and analgesic activities. nih.gov This historical approach of synthesizing libraries of related compounds has been instrumental in elucidating the structure-activity relationships within the phenoxyacetamide class.

While specific historical research focusing solely on this compound is not extensively documented, the synthesis of related N-alkyl-2-phenoxyacetamide derivatives has been reported in various contexts. For instance, in the development of new cholinesterase and cannabinoid system modulators, a compound featuring an N-heptyl-2-iodoacetamide intermediate was synthesized, highlighting the inclusion of the heptyl chain in the design of biologically active molecules. mdpi.com This demonstrates that the N-heptyl substituent has been considered in the broader exploration of phenoxyacetamide analogs for therapeutic purposes.

Scope and Research Imperatives for this compound and its Analogs

The current research landscape for this compound and its analogs is primarily driven by the need for novel therapeutic agents with specific and potent biological activities. The lipophilic nature of the N-heptyl chain is a key feature that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, such as its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

The primary areas of research interest for this compound and its analogs include:

Anticonvulsant Activity: The structural similarities of phenoxyacetamides to known anticonvulsant drugs make this a promising area of investigation. Screening of novel N-substituted phenylacetamides has revealed potent anticonvulsant effects in preclinical models. nih.gov The N-heptyl group could enhance the anticonvulsant profile by modulating the compound's distribution and target engagement.

Anti-inflammatory and Analgesic Effects: Given the established anti-inflammatory and analgesic properties of many phenoxyacetamide derivatives, this compound is a candidate for evaluation in models of inflammation and pain. nih.govresearchgate.netresearchgate.net

Anticancer Properties: The potential for this compound to exhibit cytotoxic activity against cancer cells is another important research avenue, building on the anticancer effects observed with other analogs. nih.govmdpi.com

The imperative for future research lies in the systematic synthesis and biological evaluation of this compound and a focused library of its analogs. This would involve detailed characterization of their physicochemical properties and comprehensive screening across a panel of biological assays to identify lead compounds for further development.

| Property | Value | Reference |

| Molecular Formula | C15H23NO2 | sigmaaldrich.com |

| Molecular Weight | 249.35 g/mol | sigmaaldrich.com |

| CAS Number | 294655-85-9 | sigmaaldrich.com |

Interactive Data Table: Biological Activities of Selected Phenoxyacetamide Analogs

| Compound Name | Biological Activity | Key Findings | Reference |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anticancer, Anti-inflammatory, Analgesic | Exhibited notable activity in all three assays. | nih.gov |

| 2-(4-Bromophenoxy)-N-(1-(p-tolyl)ethyl)acetamide | Anticancer, Anti-inflammatory | Halogen substitution on the phenoxy ring was favorable for activity. | nih.gov |

| N-Heptyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | Cholinesterase Inhibition | Showed a significant decrease in inhibitory potency towards human butyrylcholinesterase (hBuChE). | mdpi.com |

| N-Cyclopentyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | Cholinesterase Inhibition | Exhibited interesting inhibitory activity against human acetylcholinesterase (hAChE). | mdpi.com |

| N-substituted 2-anilinophenylacetamides | Anticonvulsant | Found to be potent in the maximal electroshock (MES) seizure test. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35g/mol |

IUPAC Name |

N-heptyl-2-phenoxyacetamide |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-16-15(17)13-18-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17) |

InChI Key |

JUWWOPZBDQUPAU-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)COC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCNC(=O)COC1=CC=CC=C1 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for N Heptyl 2 Phenoxyacetamide and Its Derivatives

Classical Synthetic Approaches to the Phenoxyacetamide Core

Traditional methods for constructing phenoxyacetamides rely on robust and well-established reactions that are fundamental to organic synthesis. These approaches typically involve the sequential formation of the ether and amide functionalities.

The formation of the amide bond is a cornerstone of organic chemistry and is central to the synthesis of N-heptyl-2-phenoxyacetamide. libretexts.org The most common classical method involves the acylation of an amine. libretexts.orgwikipedia.org For the target molecule, this translates to the reaction of heptylamine (B89852) with an activated derivative of phenoxyacetic acid.

A frequently used strategy is the Schotten-Baumann reaction, which employs a highly reactive acyl halide, such as phenoxyacetyl chloride, and an amine in the presence of a base. wikipedia.org An alternative, widely practiced approach involves the use of coupling agents to facilitate the condensation of a carboxylic acid (phenoxyacetic acid) and an amine (heptylamine). libretexts.org These reagents activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. While effective, these methods often require stoichiometric quantities of activating agents, which can generate significant chemical waste. ucl.ac.uk

Table 2:| Reagent Class | Specific Examples | Reference |

|---|---|---|

| Acyl Halides | Thionyl chloride (SOCl₂), Oxalyl chloride | ucl.ac.uk |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ucl.ac.uk |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | wikipedia.org |

| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | wikipedia.orgucl.ac.uk |

| Other | 1,1'-Carbonyldiimidazole (CDI), n-Propylphosphonic acid anhydride (B1165640) (T3P) | ucl.ac.uk |

The introduction of the phenoxy group is classically achieved via the Williamson ether synthesis. wikipedia.org This reaction is a nucleophilic substitution (SN2) involving an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, the most common pathway involves the reaction of a phenoxide ion with an N-alkylated 2-haloacetamide, such as N-heptyl-2-chloroacetamide. libretexts.org

The phenoxide is typically generated in situ by treating phenol (B47542) with a base. jk-sci.com The reaction is often performed in a polar aprotic solvent to facilitate the SN2 mechanism and minimize potential side reactions like elimination. jk-sci.comnumberanalytics.com Studies on related phenoxyacetamide derivatives have successfully employed systems like potassium carbonate as the base in refluxing acetone (B3395972), sometimes with a catalytic amount of potassium iodide to enhance the reaction rate. researchgate.netnih.gov

The selection of starting materials is dictated by the chosen synthetic route. Two logical pathways emerge from classical disconnections:

Etherification followed by Amidation : This route begins with the synthesis of phenoxyacetic acid or its ester. Phenol is reacted with an α-haloacetate, such as ethyl chloroacetate, under basic conditions to form ethyl phenoxyacetate. niscpr.res.ingoogle.com This intermediate ester can then be reacted directly with heptylamine, often at elevated temperatures, to form the final amide product. A patent for the synthesis of a related compound, N,N-dimethyl-2-phenoxyacetamide, reported a 96.9% yield from the reaction of ethyl-2-phenoxyacetate with a carbamic-acid salt. google.com Alternatively, the ester can be hydrolyzed to phenoxyacetic acid, which is then coupled with heptylamine using the acylation methods described previously. wikipedia.org

Amidation followed by Etherification : This pathway commences with the formation of the N-heptyl amide of a haloacetic acid. Heptylamine is acylated with chloroacetyl chloride, typically under Schotten-Baumann conditions, to yield N-heptyl-2-chloroacetamide. nih.gov This intermediate is subsequently treated with phenol in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetone, DMF) to form this compound via Williamson ether synthesis. researchgate.netnih.gov

Modern Synthetic Strategies and Green Chemistry Principles

Catalytic approaches offer significant advantages over classical stoichiometric methods by reducing waste and enabling reactions under milder conditions.

Catalytic Amide Bond Formation : Direct amidation of carboxylic acids and amines is an attractive green alternative. Boronic acids have emerged as effective organocatalysts for this transformation, typically proceeding through a mechanism that involves the removal of water. ucl.ac.uksigmaaldrich.com Other innovative methods include catalysis by reusable Brønsted acidic ionic liquids, which can facilitate the reaction between stoichiometric amounts of carboxylic acid and amine with high efficiency and low environmental impact. acs.org Biocatalytic methods using enzymes are also gaining traction as a highly sustainable strategy for amide synthesis. rsc.orgunimi.it

Catalytic C-H Functionalization : For the synthesis of derivatives, modern methods can directly functionalize the stable C-H bonds of the phenoxyacetamide core. Transition metal catalysis, particularly with rhodium(III), has been extensively used for the regioselective C-H activation of the phenyl ring in N-phenoxyacetamides. ccspublishing.org.cn This allows for the introduction of various functional groups, such as alkenyl and acyl groups, onto the aromatic ring, bypassing the need for pre-functionalized substrates. researchgate.net Palladium-catalyzed reactions have also been developed for the C-H acylation of anilides and related compounds. nih.gov

Table 3:| Reaction Type | Catalyst System | Transformation | Reference |

|---|---|---|---|

| Direct Amidation | Boronic Acids | R-COOH + R'-NH₂ → R-C(O)NH-R' | ucl.ac.uksigmaaldrich.com |

| Direct Amidation | Brønsted Acidic Ionic Liquid | Direct condensation of carboxylic acid and amine | acs.org |

| C-H Alkenylation | Rh(III) complexes (e.g., [Cp*Rh(MeCN)₃][SbF₆]₂) | Ortho-alkenylation of the phenoxy ring | |

| C-H Acylation | Rh(III) complexes | Ortho-acylation of the phenoxy ring | ccspublishing.org.cn |

| Allylic Etherification | Palladium complexes (e.g., PdCl₂(dppf)) | Reaction of phenols with allylic carbonates | frontiersin.org |

The principles of green chemistry guide many optimization efforts, with a strong emphasis on reducing the Process Mass Intensity (PMI)—the ratio of the total mass of materials used to the mass of the final product. acs.org A key area of improvement is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and chlorinated solvents with greener alternatives. nsf.gov Water and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used for amide bond formation. nsf.gov

In catalytic reactions, optimization involves screening catalyst loading, additives, temperature, and substrate ratios. For instance, in a Ru-catalyzed C-H activation, it was found that using a Deep Eutectic Solvent (DES) enhanced sustainability, while careful temperature control was necessary to prevent side reactions. For the Williamson ether synthesis, the use of phase-transfer catalysis is a common industrial strategy to improve reaction rates and efficiency, especially for large-scale production. byjus.com

Table 4:| Reaction | Parameter Optimized | Condition | Outcome | Reference |

|---|---|---|---|---|

| Direct Amidation | Catalyst/Solvent | Brønsted Acidic Ionic Liquid (BAIL) | High efficiency, low PMI (<3), catalyst reusability | acs.org |

| Amide Formation | Solvent | Water with surfactant (e.g., TPGS-750-M) | Avoids hazardous organic solvents, enhances reaction rates | nsf.gov |

| Williamson Ether Synthesis | Base/Solvent | K₂CO₃ in dry acetone | Effective for phenoxyacetamide synthesis | nih.gov |

| Rh-catalyzed C-H Cyclization | Temperature/Additive | 40 °C with NaOAc additive | Achieves high enantioselectivity and yield in derivative synthesis | researchgate.net |

Table of Mentioned Compounds

Functionalization and Derivatization Techniques for this compound Analogs

The functionalization of the this compound scaffold is a key area of research, enabling the synthesis of a wide array of derivatives. These modifications can be broadly categorized into the introduction of diverse chemical groups, alterations to the N-alkyl chain, and the strategic use of selective reactions to control the placement of new functional groups.

Introduction of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic moieties to the this compound structure is a primary strategy for generating analogs with varied electronic and steric profiles. These substituents can be incorporated onto the phenoxy ring or as part of the N-alkyl group.

A common synthetic route involves the condensation reaction between a substituted phenoxyacetic acid and an amine. innovareacademics.ingoogle.com By varying the substitution pattern on the starting phenol, a library of derivatives with different aromatic groups on the phenoxy portion can be created. For instance, phenoxyacetic acids bearing halogen or nitro groups have been used to synthesize corresponding substituted phenoxyacetamide derivatives. google.com

Alternatively, the N-alkyl portion can be the site of aromatic or heterocyclic introduction. This is typically achieved by reacting 2-phenoxyacetyl chloride with a pre-synthesized amine that already contains the desired aromatic or heterocyclic ring. For example, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives are synthesized via amide condensation between the corresponding aminobenzothiazole and phenoxyacetic acid. innovareacademics.in This approach allows for the incorporation of complex heterocyclic systems, which are prevalent in medicinally important compounds. researchgate.net The addition of aromatic ring-containing substituents has been shown to influence the biological activity of related molecules. researchgate.net

The following table summarizes examples of phenoxyacetamide derivatives where various aromatic and heterocyclic substituents have been introduced.

| Parent Scaffold | Substituent Introduced | Resulting Derivative Class | Synthetic Approach |

| Phenoxyacetamide | Substituted Phenyl (e.g., -Cl, -NO2) | Substituted N-phenylethyl-2-phenoxyacetamides | Condensation of substituted phenol with N-(1-phenylethyl)-2-chloroacetamide google.com |

| Phenoxyacetamide | Benzothiazole | N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamides | Amide condensation of aminobenzothiazole with phenoxyacetic acid innovareacademics.in |

| Phenoxyacetamide | Pyridazine (B1198779) | Phenoxyacetamide derivatives with a pyridazine ring | Synthesis involving a pyridazine-containing phenol innovareacademics.in |

| Phenoxyacetamide | Thiophene | N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | Condensation reaction with 2-amino-3-cyanothiophene researchgate.net |

Modifications of the Alkyl Chain in this compound

Altering the N-heptyl chain is another critical derivatization strategy. The length, branching, and composition of this alkyl group can significantly influence the molecule's physicochemical properties. Research on related compounds has shown that the optimal size of N-alkyl chains is important for biological receptor affinity, with derivatives bearing groups like cyclohexyl or methyl-pentyl demonstrating high activity in certain assays. innovareacademics.in

A foundational method for introducing variation in the N-alkyl chain is the Leuckart reaction. nih.govwikipedia.orgmdpi.com This reductive amination process converts ketones and aldehydes into primary amines using reagents like ammonium (B1175870) formate (B1220265) or formamide (B127407). wikipedia.orglibretexts.org To synthesize this compound, the precursor heptylamine can be produced from a corresponding seven-carbon ketone or aldehyde via the Leuckart reaction. By starting with different ketones or aldehydes, a diverse range of primary amines with varying alkyl chain lengths (e.g., hexyl, octyl) or branching patterns can be generated. mdpi.comlibretexts.org

The general synthetic sequence is a two-step process:

Amine Synthesis via Leuckart Reaction : A selected ketone or aldehyde is reacted with formamide or ammonium formate at elevated temperatures to produce the corresponding primary amine. wikipedia.org

Amide Formation : The resulting amine is then acylated using 2-phenoxyacetyl chloride or a related activated derivative to yield the final N-alkyl-2-phenoxyacetamide analog. ijpsr.info

This modular approach allows for the systematic modification of the N-alkyl moiety to explore structure-activity relationships. Studies on other classes of molecules, such as dihydropyridines, have similarly found that the length of an n-alkyl chain can be closely linked to biological effects. nih.gov

Chemo- and Regioselective Functionalization Strategies

Advanced synthetic methodologies enable the precise functionalization of the this compound scaffold with high chemo- and regioselectivity. These strategies are vital for modifying specific positions on the molecule without affecting other reactive sites.

A prominent strategy is the transition metal-catalyzed C-H bond functionalization, where the inherent acetamide (B32628) group acts as a directing group to guide the reaction to a specific location. Rhodium(III)-catalyzed reactions, for example, have been effectively used for the regioselective functionalization of the ortho C-H bonds of the phenoxy ring. acs.orgresearchgate.net This approach allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at a predictable site.

Key regioselective transformations include:

Ortho-Alkylation and Amidation : In a redox-neutral process, N-phenoxyacetamides can react with diazo compounds in the presence of a Rh(III) catalyst to achieve unsymmetrical alkylation and amidation at both ortho positions of the phenoxy ring. researchgate.net

Ortho-Olefination and Carboamination : Rhodium catalysis can also facilitate the C-H olefination, installing a maleimide (B117702) group at the ortho-position of the phenoxyacetamide. wikipedia.org

Synthesis of Chalcones : The rhodium-catalyzed coupling of N-phenoxyacetamides with nonterminal propargyl alcohols yields β-alkyl 2-hydroxychalcones with excellent regioselectivity. acs.org

The choice of metal catalyst can also influence the reaction's outcome, a principle of chemoselectivity. For instance, while rhodium catalysts are effective for certain C-H activations, copper-catalyzed coupling reactions of N-phenoxyacetamides with 2H-azirines have been developed to synthesize α-amino oxime ethers through a process involving N–O and C–N bond cleavage and restructuring. acs.org The ability to direct reactions to a specific site or functional group is crucial for building molecular complexity and synthesizing targeted analogs.

The following table highlights key regioselective functionalization strategies for the phenoxyacetamide core.

| Reaction Type | Catalyst/Reagent | Functionalized Position | Key Feature | Reference |

| C-H Alkylation/Amidation | Rh(III) / Diazo compounds | ortho-C-H (phenoxy ring) | Unsymmetrical difunctionalization of two ortho C-H bonds. | researchgate.net |

| C-H Olefination | Rh(III) / Maleimide | ortho-C-H (phenoxy ring) | The acetamide acts as a traceless directing group. | wikipedia.org |

| Coupling with Propargyl Alcohols | Rh(III) / Propargyl alcohols | ortho-C-H (phenoxy ring) | Forms β-alkyl 2-hydroxychalcones stereoselectively. | acs.org |

| Coupling with 2H-Azirines | Copper / 2H-Azirines | N-O bond | Forms α-amino oxime ethers via N-O bond cleavage. | acs.org |

Structural Elucidation and Advanced Characterization of N Heptyl 2 Phenoxyacetamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide the primary evidence for the molecular structure of N-heptyl-2-phenoxyacetamide, confirming the presence of key functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected chemical shifts for this compound are predicted based on established values for phenoxyacetic acid derivatives and n-alkyl chains. nih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenoxy group are expected to appear in the downfield region (δ 6.9-7.4 ppm). The protons of the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would likely resonate around δ 4.5 ppm. The amide proton (-NH-) should produce a signal, potentially a triplet, whose chemical shift is sensitive to solvent and concentration but is typically found between δ 7.5 and 8.5 ppm. The heptyl chain protons would appear in the upfield region, with the methylene group attached to the nitrogen (-NH-CH₂-) resonating around δ 3.2-3.4 ppm. The subsequent methylene groups would produce a complex multiplet around δ 1.2-1.6 ppm, and the terminal methyl group (-CH₃) would appear as a triplet near δ 0.9 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is the most deshielded, expected around δ 168-170 ppm. The aromatic carbons of the phenoxy ring would appear between δ 114 and 158 ppm. The carbon of the O-CH₂ group is anticipated around δ 67-69 ppm. The carbons of the heptyl chain would be found in the upfield region, from approximately δ 14 ppm for the terminal methyl carbon to around δ 40 ppm for the carbon bonded to the amide nitrogen. nih.gov

| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|---|

| Aromatic C-H (ortho, para) | ~6.9-7.0 | m | ~114-122 |

| Aromatic C-H (meta) | ~7.2-7.4 | m | ~129.5 |

| Aromatic C-O | - | - | ~157-158 |

| -O-CH₂- | ~4.5 | s | ~67-69 |

| -C=O | - | - | ~168-170 |

| -NH- | ~7.5-8.5 | t | - |

| -NH-CH₂- | ~3.2-3.4 | q | ~40 |

| -(CH₂)₅- | ~1.2-1.6 | m | ~22-32 |

| -CH₃ | ~0.9 | t | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the amide and ether linkages. Data from related phenoxyacetamide derivatives show characteristic absorption bands for the N-H group (stretching around 3200-3300 cm⁻¹), the amide C=O group (Amide I band, strong absorption at ~1650-1670 cm⁻¹), and the N-H bend (Amide II band, ~1550 cm⁻¹). nih.gov The asymmetric C-O-C stretching of the phenoxy ether group would be visible around 1230-1250 cm⁻¹, while the symmetric stretch would appear near 1040-1080 cm⁻¹. nih.govnist.gov Aliphatic C-H stretching from the heptyl group would be observed just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3200-3300 |

| C-H (Aromatic) | Stretching | ~3030-3070 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| C=O (Amide I) | Stretching | ~1650-1670 |

| N-H (Amide II) | Bending | ~1550 |

| C-O-C (Ether) | Asymmetric Stretching | ~1230-1250 |

| C-O-C (Ether) | Symmetric Stretching | ~1040-1080 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule. For this compound (C₁₅H₂₃NO₂), the molecular weight is 249.36 g/mol . sigmaaldrich.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 249.

The fragmentation pattern would likely involve characteristic cleavages. A primary fragmentation pathway would be the cleavage of the amide bond, which could lead to fragments corresponding to the phenoxyacetyl group (C₈H₇O₂⁺, m/z = 135) and the heptylamino group. Another significant fragmentation would be the alpha-cleavage adjacent to the nitrogen atom. A McLafferty rearrangement could also occur, leading to a characteristic neutral loss. Analysis of the mass spectrum of the parent compound, phenoxyacetamide, shows major fragments at m/z 151 (M⁺), 107 (loss of -CONH₂), and 77 (phenyl group). nist.govnih.gov

| m/z Value | Predicted Identity |

|---|---|

| 249 | [M]⁺ (Molecular Ion) |

| 152 | [C₈H₈O₃]⁺ (from McLafferty rearrangement) |

| 135 | [C₆H₅OCH₂CO]⁺ |

| 107 | [C₆H₅O-CH₂]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl) |

X-ray Crystallography for Three-Dimensional Structure Determination

Crystal Growth and Quality Assessment

To perform X-ray crystallography, the first critical step is to grow high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common solvents for a molecule of this polarity might include ethanol, ethyl acetate, or acetone (B3395972)/hexane mixtures. The quality of the resulting crystals is assessed visually for clarity and well-defined facets, and then by using a preliminary X-ray diffraction experiment to check for sharpness of diffraction spots.

Unit Cell Parameters and Space Group Determination

Once a suitable crystal is mounted on a goniometer in an X-ray diffractometer, it is irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to determine the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the smallest repeating unit in the crystal lattice) and the space group, which describes the symmetry elements within the crystal. For similar organic molecules, common crystal systems include monoclinic or orthorhombic. nist.gov This information is fundamental for the final step of solving and refining the complete crystal structure.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of this compound is primarily governed by a combination of non-covalent interactions, which dictate the packing of molecules within the crystal lattice. The key interactions expected are hydrogen bonding and π-π stacking, stemming from the distinct functional groups within the molecule: the amide linkage, the aromatic phenoxy group, and the aliphatic heptyl chain.

π-π Stacking: The presence of the phenyl ring in the phenoxy moiety introduces the possibility of π-π stacking interactions. nih.gov These interactions occur between the electron-rich π-systems of aromatic rings in neighboring molecules. While sometimes visualized as a direct face-to-face "sandwich" arrangement, they more commonly adopt an offset or "slip-stacked" geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. wikipedia.orgrsc.org In the crystal structure of this compound, these interactions would likely occur between the phenyl rings of adjacent molecules, contributing to the cohesion of the crystal lattice along a different vector than the hydrogen-bonded chains. The interplay between strong, directional hydrogen bonds and weaker, more diffuse π-π stacking interactions is a determining factor in the final three-dimensional molecular arrangement. nih.govnih.gov

The long, flexible heptyl chain primarily engages in weaker van der Waals interactions. Its conformation (e.g., extended or folded) will influence how efficiently the molecules can pack, filling the space between the more strongly interacting phenoxyacetamide cores.

Advanced Analytical Techniques in Structural Research

The definitive elucidation of the molecular and crystal structure of this compound relies on a suite of advanced analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most pivotal.

Single-Crystal X-ray Diffraction (SCXRD): X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By irradiating a single crystal of this compound with X-rays, a unique diffraction pattern is generated. libretexts.org Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

Interactive Table 1: Representative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₅H₂₃NO₂ |

| Formula Weight | 249.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 17.0 |

| β (°) | 95.0 |

| Volume (ų) | 1510 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.095 |

| R-factor (%) | < 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides invaluable information about the molecular structure in solution. Both ¹H and ¹³C NMR spectra would be essential for confirming the connectivity and chemical environment of the atoms in this compound.

¹H NMR: This spectrum would show distinct signals for the protons in the heptyl chain, the methylene protons adjacent to the nitrogen and the ether oxygen, the amide proton (N-H), and the aromatic protons of the phenyl ring. The chemical shift of the amide proton can be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding. libretexts.org

¹³C NMR: This spectrum would reveal a unique signal for each carbon atom in a distinct chemical environment. chemicalbook.com Characteristic shifts would confirm the presence of the carbonyl carbon of the amide, the carbons of the phenyl ring (with those attached to oxygen appearing at a lower field), and the series of aliphatic carbons in the heptyl group. spectrabase.comrsc.org

The data gathered from these techniques provide complementary information: NMR confirms the covalent structure of an individual molecule, while X-ray crystallography reveals how these molecules are arranged with respect to one another in the solid state.

Interactive Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Description |

| Phenyl Ring | ¹H | 6.90 - 7.40 | Aromatic Protons |

| Amide | ¹H | ~6.5 (broad) | -NH- Proton |

| Methylene (ether) | ¹H | ~4.5 | -O-CH₂-C=O |

| Methylene (amide) | ¹H | ~3.3 | -NH-CH₂- |

| Heptyl Chain | ¹H | 0.85 - 1.60 | -(CH₂)₅-CH₃ |

| Carbonyl | ¹³C | ~168 | Amide C=O |

| Phenyl (C-O) | ¹³C | ~158 | Aromatic Carbon attached to Ether Oxygen |

| Phenyl | ¹³C | 115 - 130 | Other Aromatic Carbons |

| Methylene (ether) | ¹³C | ~68 | -O-CH₂-C=O |

| Methylene (amide) | ¹³C | ~40 | -NH-CH₂- |

| Heptyl Chain | ¹³C | 14 - 32 | Aliphatic Carbons |

Molecular Level Mechanistic Investigations of N Heptyl 2 Phenoxyacetamide Analogs

The therapeutic potential of a compound is fundamentally linked to its interactions with biological macromolecules. For N-heptyl-2-phenoxyacetamide and its structural analogs, a growing body of research has begun to elucidate their mechanisms of action at the molecular level, primarily focusing on their ability to inhibit various key enzymes involved in human and microbial pathophysiology. These investigations reveal a scaffold capable of diverse enzymatic inhibition, from the cholinesterases implicated in neurodegeneration to the metabolic enzymes crucial for bacterial survival.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. lookchem.comresearchgate.net The phenoxyacetamide scaffold has been explored for its potential in this area.

Research into new coumarin (B35378) derivatives incorporating a phenoxyacetamide moiety has provided insights into cholinesterase inhibition. mdpi.com A study synthesized a series of compounds, including N-heptyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide (Compound 5 in the study). mdpi.com When evaluated against human AChE (hAChE) and BuChE (hBuChE), this compound, which features the N-heptyl group, showed a significant drop in inhibitory power against hBuChE compared to its parent compound. mdpi.com However, related analogs with cyclopentyl and cyclohexyl groups in place of the heptyl chain retained micromolar-range IC₅₀ values against hBuChE, and the cyclopentyl analog showed notable inhibitory activity against hAChE. mdpi.com This suggests that the nature of the N-alkyl substituent is a critical determinant of both the potency and selectivity of cholinesterase inhibition within this class of phenoxyacetamide derivatives. mdpi.com

| Compound Name/Description | Target Enzyme | Inhibitory Potency (IC₅₀) | Source |

|---|---|---|---|

| N-cyclopentyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | hAChE | 14.8 µM | mdpi.com |

| N-cyclopentyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | hBuChE | 3.06 µM | mdpi.com |

| N-cyclohexyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | hBuChE | 7.4 µM | mdpi.com |

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the breakdown of endocannabinoids like anandamide (B1667382). nih.govnih.gov Its inhibition is a therapeutic strategy for pain and inflammation by raising endogenous anandamide levels. delveinsight.commdpi.com The phenoxyacetamide scaffold has emerged as a promising framework for developing novel FAAH inhibitors.

A study identified N-aryl 2-aryloxyacetamides as a new class of FAAH inhibitors. nih.gov Several analogs were synthesized and evaluated for their ability to inhibit rat and human FAAH. nih.gov For instance, 2-([1,1′-Biphenyl]-4-yloxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide showed potent inhibition of rat FAAH with an IC₅₀ value of 29 nM. nih.gov Another derivative, 2-(4-Cyclohexylphenoxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, also displayed significant inhibitory activity against rat FAAH with an IC₅₀ of 43 nM. nih.gov These findings highlight the potential of the aryloxyacetamide core structure to effectively interact with the FAAH active site. nih.gov

Conversely, when coumarin-phenoxyacetamide hybrids were tested for FAAH inhibition, including an N-heptyl derivative, they were found to be inactive against both FAAH and another endocannabinoid-degrading enzyme, monoacylglycerol lipase (B570770) (MAGL). mdpi.com This indicates that the structural requirements for FAAH inhibition within the broader phenoxyacetamide class are quite specific and that not all substitutions lead to active compounds. mdpi.com

| Compound Name/Description | Target Enzyme | Inhibitory Potency (IC₅₀) | Source |

|---|---|---|---|

| 2-([1,1′-Biphenyl]-4-yloxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Rat FAAH | 29 nM | nih.govdiva-portal.org |

| 2-(4-Cyclohexylphenoxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Rat FAAH | 43 nM | nih.gov |

| 2-Phenoxy-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Rat FAAH | 170 nM | nih.gov |

| 2-([1,1′-Biphenyl]-4-yloxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Rat FAAH | 210 nM | nih.gov |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. researchgate.netnih.govnih.gov Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with improved safety profiles. nih.gov

Research has been conducted to synthesize and evaluate 2-(substituted phenoxy)acetamide derivatives for their potential as dual COX/LOX inhibitors and anticancer agents. researchgate.netnih.gov One study developed a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. nih.gov Among these, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited notable anti-inflammatory activity. nih.gov The study suggested that the presence of halogen substituents on the aromatic ring of the phenoxyacetamide derivatives was favorable for both anti-inflammatory and anticancer activities. researchgate.netnih.gov While specific IC₅₀ values for COX and LOX inhibition were not detailed for all compounds, the work establishes the phenoxyacetamide scaffold as a viable starting point for designing dual-pathway inhibitors. researchgate.netnih.gov Other reports also note that phenoxyacetamide-containing analogs can exhibit moderate inhibition of lipoxygenases. vulcanchem.com

| Compound Name/Description | Activity Noted | Key Finding | Source |

|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anti-inflammatory | Exhibited significant anti-inflammatory and analgesic activities. | nih.gov |

| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | COX/LOX Inhibition | Halogen substitution on the aromatic ring favors anti-inflammatory activity. | researchgate.netnih.gov |

| Phenoxyacetamide-containing analogs | Lipoxygenase Inhibition | Demonstrate moderate inhibitory activity. | vulcanchem.com |

Proteasome Catalytic Activity Inhibition

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins, playing a critical role in cellular regulation, including cell cycle and apoptosis. nih.govscientificarchives.com Its catalytic core, the 20S proteasome, has multiple active sites (β1, β2, and β5) with different proteolytic activities: caspase-like, trypsin-like, and chymotrypsin-like, respectively. nih.govplos.org Inhibition of the proteasome, particularly the chymotrypsin-like (β5) activity, is a validated strategy in cancer therapy. nih.gov

While extensive research on this compound as a proteasome inhibitor is not widely available, related structures suggest potential interactions. Chemical vendor data for some complex phenoxyacetamide derivatives, such as N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethyl)phenoxy)acetamide, list "proteasome chymotrypsin-like inhibition" as a potential activity, although specific kinetic data is not provided. molaid.commolaid.com Furthermore, studies have investigated other phenoxyacetamide derivatives for their role as inducers of apoptosis. For example, novel phenoxyacetamide derivatives have been evaluated as potent inducers of apoptosis in liver cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and programmed cell death. mdpi.com While PARP-1 inhibition is distinct from direct proteasome catalytic inhibition, it highlights the ability of the phenoxyacetamide scaffold to modulate key pathways in cell life and death. Direct, quantitative evidence of this compound or its close analogs inhibiting the catalytic subunits of the proteasome requires further investigation.

Bacterial Enzyme Target Interactions (e.g., Dihydrofolate Reductase, Tyrosyl-tRNA Synthetase)

The development of new antibacterial agents often relies on targeting essential bacterial enzymes that are absent in or sufficiently different from their mammalian counterparts. In silico studies have explored the potential of the phenoxyacetamide scaffold to interact with such bacterial targets.

One study investigated novel hybrids containing 2-phenoxy-N-arylacetamide groups connected to bis-thiazole moieties for their antibacterial activity. nih.gov Molecular docking simulations were performed to evaluate their potential mechanism of action against two crucial bacterial enzymes: dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS). nih.gov DHFR is vital for the folic acid pathway, which is necessary for synthesizing precursors for DNA, RNA, and protein synthesis. nih.gov TyrRS is essential for protein translation. nih.gov The docking studies suggested that these phenoxyacetamide-containing hybrids could bind to the active sites of these bacterial enzymes, indicating a potential mechanism for their observed antibacterial effects. nih.gov

While these findings are based on computational models and involve more complex derivatives, they underscore the versatility of the phenoxyacetamide core in the design of molecules targeting essential bacterial enzymes. Further experimental validation is needed to confirm these interactions and to explore the potential of simpler analogs like this compound against these or other bacterial enzyme systems.

Other Enzyme Systems (e.g., Urease, α-Amylase)

The inhibitory activity of phenoxyacetamide analogs extends to other enzyme systems relevant to different pathologies.

Urease Inhibition: Urease is a nickel-containing enzyme produced by some bacteria, most notably Helicobacter pylori. nih.gov By hydrolyzing urea (B33335) to ammonia, it neutralizes stomach acid, facilitating bacterial colonization and leading to gastritis and peptic ulcers. nih.gov Therefore, urease inhibitors are of significant therapeutic interest. A study on novel (thio)barbituric-phenoxy-N-phenylacetamide derivatives identified them as potent urease inhibitors. lookchem.com For example, a derivative named 5h in the study demonstrated an IC₅₀ value of 4.1 µM against jack bean urease, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.3 µM). lookchem.com This indicates that the phenoxyacetamide framework can be effectively functionalized to create powerful urease inhibitors.

α-Amylase and α-Glucosidase Inhibition: Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes by slowing down the absorption of glucose. nih.govnih.gov A recent study focused on designing and synthesizing novel α-glucosidase inhibitors based on an N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide framework. nih.gov One analog, compound 4d9 , was a highly potent α-glucosidase inhibitor with an IC₅₀ of 2.11 μM, far exceeding the potency of the standard drug Acarbose (IC₅₀ = 327.0 μM). nih.gov Importantly, this compound also showed high selectivity, with 17.48-fold greater inhibition of α-glucosidase over α-amylase. nih.gov Kinetic studies revealed it to be a non-competitive inhibitor. nih.gov

| Compound Name/Description | Target Enzyme | Inhibitory Potency (IC₅₀) | Source |

|---|---|---|---|

| (Thio)barbituric-phenoxy-N-phenylacetamide derivative (Compound 5h) | Urease (Jack bean) | 4.1 µM | lookchem.com |

| N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenoxy)acetamide (Compound 4d9) | α-Glucosidase | 2.11 µM | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 327.0 µM | nih.gov |

| Thiourea (Reference) | Urease (Jack bean) | 21.3 µM | lookchem.com |

Receptor Binding Studies and Affinities

G-Protein Coupled Receptors (GPCRs) and Prostaglandin (B15479496) Receptors

The phenoxyacetamide scaffold is a versatile structure that has been incorporated into ligands targeting a diverse array of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in cellular signaling. nih.govacs.org These receptors are integral to numerous physiological processes and are the targets for a significant percentage of clinically approved drugs. acs.org Analogs of this compound have been specifically investigated for their interactions with several GPCR subtypes, including cannabinoid, adenosine (B11128), and prostaglandin receptors.

Research into substituted phenoxyacetamide derivatives has highlighted their role in modulating inflammatory pathways, which are often mediated by prostaglandins. researchgate.net Prostaglandins exert their biological effects by binding to a subfamily of GPCRs known as prostanoid receptors (e.g., EP, DP, FP, IP, TP). researchgate.net The synthesis of prostaglandins is dependent on cyclooxygenase (COX) enzymes. Consequently, compounds that inhibit COX can indirectly modulate these GPCR-mediated signaling pathways. researchgate.netnih.gov

More direct interactions have been documented with other GPCRs. For instance, coumarin derivatives of this compound have been assessed for their binding affinity at human cannabinoid CB1 and CB2 receptors. While these specific analogs showed modest potency, the study confirmed that the phenoxyacetamide structure could be directed to engage with these GPCRs.

Similarly, a potent and selective antagonist for the human A₂B adenosine receptor, another type of GPCR, incorporates a phenoxyacetamide core structure. This compound, N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, demonstrates that the scaffold is a key component for achieving high affinity and selectivity for this receptor target.

Table 1: Binding Affinities of this compound Analogs at Human Cannabinoid Receptors

Quorum Sensing System Modulation

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor expression and biofilm formation, once a population threshold is reached. acsmedchem.orgscribd.com Disrupting this system is a promising strategy to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance. sci-hub.red

The phenoxyacetamide core has been identified as a scaffold for inhibitors of QS-regulated systems. Specifically, a phenoxyacetamide derivative has been used as a positive control for its ability to inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa. researchgate.net The T3SS is a complex apparatus used by bacteria to inject toxins into host cells, and its expression is often under the control of QS pathways. researchgate.net This finding directly implicates the phenoxyacetamide class of molecules in the modulation of bacterial virulence mechanisms linked to quorum sensing. researchgate.netscribd.comnih.gov While this compound itself was not the specific compound tested, this research opens the door for its analogs to be investigated as potential quorum sensing inhibitors (QSIs). The general strategy involves creating molecules, such as N-acyl homoserine lactone (AHL) analogs, that can act as antagonists at the bacterial QS receptors (e.g., LasR in P. aeruginosa), thereby blocking the signaling cascade. acsmedchem.orgsci-hub.red

Other Molecular Receptor Targets and Ligand Interactions

Beyond GPCRs, analogs of this compound have been investigated for their ability to bind to and modulate a variety of other molecular targets, primarily enzymes.

Cholinesterases: Coumarin-based analogs of this compound have been shown to be potent inhibitors of human butyrylcholinesterase (hBuChE), an enzyme involved in hydrolyzing the neurotransmitter acetylcholine. Molecular docking studies suggest these compounds bind near the catalytic triad (B1167595) of the enzyme.

Viral Proteases: In silico studies have explored 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. Docking studies indicated that these compounds could fit within the enzyme's binding pocket, with binding energies suggesting a strong interaction. researchgate.net

Bacterial Enzymes: Analogs featuring a benzylidene amino phenyl acetamide (B32628) structure have been evaluated as potential inhibitors of thymidylate kinase (TMK) from Staphylococcus aureus. TMK is a crucial enzyme in the bacterial DNA synthesis pathway, making it an attractive target for new antibacterial agents. Molecular dynamics simulations suggested a stable binding of the phenoxyacetamide analog within the enzyme's active site.

Kinases: A phenoxyacetamide moiety has been used as a linker in the design of a heterobifunctional degrader targeting IL-2-inducible T cell kinase (ITK), an enzyme essential for T-cell receptor signaling. This demonstrates the utility of the scaffold in creating molecules that can modulate key components of cellular signaling cascades.

Table 2: Other Investigated Molecular Targets for Phenoxyacetamide Analogs

Modulation of Biochemical Pathways

Impact on Cellular Metabolic Fluxes

The interaction of phenoxyacetamide analogs with their molecular targets can lead to significant alterations in cellular metabolic pathways. While direct metabolic flux analysis on this compound is not widely documented, the effects can be inferred from the functions of its known targets.

One study combining transcriptomics and metabolomics revealed that a phenoxyacetamide derivative significantly influenced cellular metabolism in plants, particularly galactose metabolism and ascorbate/aldarate metabolism. science.gov In other contexts, the link is more indirect. For example, some cancer cells exhibit accelerated glycolysis and reduced mitochondrial respiration (the Warburg effect). researchgate.net Synthetic phenoxyacetamide derivatives that inhibit signaling proteins like STAT3, which is linked to this metabolic phenotype, could potentially reverse or modulate these metabolic shifts. researchgate.net

Furthermore, research on FFA1/GPR40 agonists, a class that includes phenoxyacetamide derivatives, has uncovered links to hepatotoxicity through the suppression of mitochondrial respiration. This suggests that certain analogs can directly interfere with the electron transport chain, a central hub of cellular metabolism. The inhibition of bacterial enzymes such as thymidylate kinase by phenoxyacetamide analogs represents a direct impact on a critical metabolic pathway—nucleotide synthesis—thereby halting the production of building blocks for DNA replication.

Influence on Signal Transduction Cascades

The binding of phenoxyacetamide analogs to receptors and enzymes initiates or inhibits downstream signal transduction cascades, which are the series of molecular events that lead to a cellular response.

GPCR-Mediated Signaling: Analogs that target GPCRs can have profound effects on intracellular signaling. For instance, the phenoxyacetamide-based antagonist of the A₂B adenosine receptor blocks its normal function, which involves coupling to Gs proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. Inhibition of this receptor can also prevent the mobilization of intracellular calcium. Similarly, prostaglandin receptors, which are modulated by COX-inhibiting phenoxyacetamides, trigger various downstream pathways upon activation, including those involving protein kinase C (PKC), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK) cascade, which ultimately influence gene expression related to inflammation and cell growth. nih.gov

Cancer and Proliferation Pathways: Certain phenoxyacetamide derivatives have been investigated for their anticancer effects. Their activity is often linked to the modulation of key signaling pathways. For example, by inhibiting the production of Prostaglandin E2 (PGE2), these compounds can interfere with signaling through the HER2/neu oncogene pathway in breast cancer. In other studies, phenoxyacetamide derivatives have been shown to inhibit the phosphorylation and dimerization of STAT3, a transcription factor whose persistent activation is linked to cell proliferation and angiogenesis in many cancers. researchgate.net

Immune and DNA Damage Response: The use of a phenoxyacetamide linker in a degrader for ITK highlights its role in modulating immune signaling. By removing ITK, the degrader effectively blocks the entire T-cell receptor signaling cascade, including the activation of the NF-κB and GATA-3 pathways. In a different context, di-phenoxy acetamide (DPA) analogs have been designed to target the ATM kinase, a central regulator of the DNA damage response (DDR). By inhibiting ATM, these compounds can disrupt the signaling cascade that coordinates DNA repair and cell cycle checkpoints, a strategy used to sensitize cancer cells to therapy.

Table of Mentioned Compounds

Molecular Targets and Their Interaction Profiles

The therapeutic potential of this compound and its analogs is rooted in their interaction with specific molecular targets within the body. Research has primarily identified key enzymes and ion channels that are modulated by this class of compounds, leading to downstream biological effects. The primary targets investigated are Fatty Acid Amide Hydrolase (FAAH) and members of the Transient Receptor Potential (TRP) channel family.

Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of fatty acid amide signaling molecules, most notably the endocannabinoid anandamide (AEA). mdpi.comresearchgate.netnih.gov By hydrolyzing these endogenous ligands, FAAH terminates their signaling activity. researchgate.net Inhibition of FAAH increases the levels of endocannabinoids, which has been explored for therapeutic effects in pain, inflammation, and anxiety. nih.govnih.govnih.gov Consequently, FAAH has become a significant molecular target for drug development. nih.gov

Analogs of this compound have been investigated as FAAH inhibitors. mdpi.commdpi.com The interaction involves the binding of these compounds to the active site of the enzyme, preventing the degradation of its natural substrates.

Interaction Profile and Structure-Activity Relationships (SAR):

Binding Site Interaction : Docking studies on rat FAAH (rFAAH) have provided insights into the binding mode of these inhibitors. mdpi.com For certain carbamate (B1207046) analogs, the N-naphthyl group fits into the acyl chain binding pocket of the enzyme. mdpi.com However, the structural characteristics of the inhibitor significantly influence its accommodation within the active site. For instance, cycloalkyl carbamates with greater steric bulk showed lower FAAH inhibitory potencies compared to analogs with primary alkyl chains. mdpi.com This steric hindrance can prevent the formation of crucial hydrogen bonds, such as with the amino acid residue T236, which has been observed with primary N-alkyl derivatives. mdpi.com

Influence of N-terminal Group : The nature of the group attached to the nitrogen atom of the acetamide or carbamate core is critical for FAAH interaction. mdpi.com Studies on various analogs show that small and branched alkyl groups can substantially affect inhibitory activity. mdpi.com The addition of a methylene (B1212753) group next to a cyclohexyl ring was found to increase FAAH potency. mdpi.com

Dual-Target Inhibition : Some phenoxyacetamide analogs have been developed as dual inhibitors, targeting both FAAH and cyclooxygenase (COX) enzymes. mdpi.com This dual inhibition is a strategy aimed at achieving enhanced anti-inflammatory effects with potentially fewer side effects. mdpi.com

Table 1: Inhibitory Activity of Selected Analogs on FAAH Below is an interactive table detailing the inhibitory concentrations (IC50) of various compounds related to the phenoxyacetamide scaffold against FAAH.

| Compound | Description | Target | IC50 (µM) | Source |

| Cyclopentyl Carbamate Analog (51) | A carbamate analog with a cyclopentyl group. | rFAAH | 4.8 | mdpi.com |

| Cyclobutyl Carbamate Analog (52) | A carbamate analog with a cyclobutyl group. | rFAAH | 48.7 | mdpi.com |

| Coumarin-based Carbamate (2) | Bearing a carbamate function and a cycloalkyl group. | rFAAH | Moderate Potency | mdpi.com |

| Coumarin-based Carbamate (3) | Bearing a carbamate function and a cycloalkyl group. | rFAAH | Moderate Potency | mdpi.com |

| Coumarin-based Amide (5, 6, 7) | Amide derivatives with linear heptyl, cyclopentyl, or cyclohexyl chains. | rFAAH | Inactive | mdpi.com |

Transient Receptor Potential (TRP) Channels

The Transient Receptor Potential (TRP) channels are a superfamily of ion channels that function as cellular sensors for a wide range of physical and chemical stimuli, including temperature, pH, and various ligands. frontiersin.orgjebms.org They are non-selective cation channels, and many are permeable to calcium (Ca2+). frontiersin.orgjebms.orgfrontiersin.org Two members of this family, TRPV1 (Vanilloid 1) and TRPA1 (Ankyrin 1), are particularly important in pain and inflammation pathways and are expressed in sensory neurons. frontiersin.orgplos.org Antagonists of these channels are being investigated as potential analgesics. mdpi.comwikipedia.orgnih.gov

Research has shown that this compound and related structures can act as antagonists of TRP channels, particularly TRPV1 and TRPA1. plos.orgmdpi.com

Interaction Profile and Structure-Activity Relationships (SAR):

Direct Channel Activation/Antagonism : Studies using heterologously expressed rat TRP channels demonstrated that certain volatile compounds, including heliotropyl acetone (B3395972) (HTPA), can directly activate rTRPV1, rTRPM8, and rTRPA1. plos.org The pharmacophore model for TRPV1 antagonists generally includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, which allows them to fit within the channel's pore region. wikipedia.org

Dual TRPA1/TRPV1 Antagonism : A key strategy in this area has been the development of dual antagonists that can block both TRPA1 and TRPV1. mdpi.com Hybrid molecules have been synthesized that exhibit potent antagonism at both human and rodent variants of these channels. mdpi.com For example, a series of compounds featuring a 1,2,4-oxadiazole (B8745197) core showed significant dual-acting antagonism. mdpi.com The length of the linker between different regions of the molecule was found to be a critical determinant of activity on both channels. mdpi.com

Table 2: Antagonist Activity of Selected Analogs on TRP Channels This interactive table presents the half-maximal inhibitory concentrations (IC50) for a potent dual TRPA1/TRPV1 antagonist.

| Compound | Target Channel | IC50 (µM) | Source |

| Compound 50 | hTRPA1 (human) | 1.42 | mdpi.com |

| mTRPA1 (mouse) | 2.84 | mdpi.com | |

| hTRPV1 (human) | 2.13 | mdpi.com | |

| rTRPV1 (rat) | 5.02 | mdpi.com |

Structure Activity Relationship Sar Studies of N Heptyl 2 Phenoxyacetamide Derivatives

Influence of Substituent Modifications on Biological Activity

Aromatic Ring Substitutions and Electronic Effects

The nature and position of substituents on the phenoxy aromatic ring play a pivotal role in modulating the biological activity of N-heptyl-2-phenoxyacetamide derivatives. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the molecule's interaction with its target. libretexts.org

Research has shown that the introduction of certain groups on the aromatic ring can enhance or diminish the compound's efficacy. For instance, in a series of 2-(substituted phenoxy)acetamide derivatives, the presence of a bromine atom at the 4-position of the phenoxy ring was found to significantly enhance inhibitory activity. nih.gov Conversely, substituents like tert-butyl, methoxy, and nitro groups at the same position did not contribute positively to the activity. nih.gov This highlights the specific electronic and steric requirements for optimal interaction with the biological target.

The following table summarizes the observed effects of various substituents on the aromatic ring of phenoxyacetamide derivatives based on reported studies:

| Substituent | Position | Observed Effect on Activity | Reference |

| Bromine | 4 | Significant enhancement | nih.gov |

| tert-Butyl | 4 | Poor activity | nih.gov |

| Methoxy | 4 | Poor activity | nih.gov |

| Nitro | 4 | Poor activity | nih.gov |

Heterocyclic Ring Incorporations and Their Impact

The replacement of the phenyl ring in this compound with a heterocyclic ring system can have a profound impact on the compound's physicochemical properties and biological activity. nih.gov Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their ring(s), are integral structural components of many pharmaceutical drugs. nih.govwikipedia.org The incorporation of a heterocyclic motif can influence factors such as metabolic stability, permeability, and protein-binding affinity. nih.gov

For example, the substitution of a phenyl group with a pyridine (B92270) ring has been shown to improve the biochemical potency and metabolic stability of certain drug candidates. nih.gov Pyridine and dihydropyridine (B1217469) scaffolds are versatile in creating compound libraries with diverse functional groups for screening against various biological targets. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions, potentially leading to enhanced binding with a target protein.

The type of heterocycle and its point of attachment are critical. Five-membered heterocycles like thiazole, triazole, and pyrrolidine (B122466) are also commonly found in biologically active molecules and can serve as important pharmacophoric elements. nih.gov These rings can alter the electronic distribution and three-dimensional shape of the parent molecule, leading to different biological outcomes.

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the biological activity of chiral compounds. google.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological activities. google.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For derivatives of this compound that possess a chiral center, it is essential to evaluate the activity of the individual enantiomers. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects. The spatial arrangement of substituents is crucial for the specific binding interactions with a biological target. scielo.org.co

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a fundamental tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. fiveable.menih.gov A pharmacophore represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for binding to a specific biological target. scielo.org.cofiveable.me

For this compound derivatives, identifying the pharmacophore involves comparing the structures of active and inactive compounds to determine the common features responsible for their biological effects. nih.gov Once a pharmacophore model is established, it can be used to guide lead optimization. fiveable.me This process involves rationally designing and synthesizing new derivatives that better fit the pharmacophore model, with the aim of improving activity, selectivity, and pharmacokinetic properties. scielo.org.conih.gov

The process of pharmacophore-based lead optimization may involve:

Virtual Screening: Using the pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the required features. fiveable.menih.gov

Scaffold Hopping: Replacing the core structure of the molecule with a different scaffold while maintaining the essential pharmacophoric features.

Functional Group Modification: Systematically altering the functional groups of the lead compound to enhance its interactions with the target, guided by the pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying the effects of various physicochemical properties (descriptors) on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.comresearchgate.net

Development of Predictive Models

The development of a predictive QSAR model for this compound derivatives involves several key steps:

Data Set Selection: A set of compounds with known biological activities is compiled. This set is typically divided into a training set for model development and a test set for validation. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov

A study on a series of substituted 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activities successfully developed both 2D and 3D-QSAR models. nih.gov The 2D-QSAR model, built using MLR, showed a good correlation coefficient (r² = 0.9469) and predictive ability (pred_r² = 0.7128), utilizing descriptors such as SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1. nih.gov The 3D-QSAR model demonstrated even better predictive capabilities (pred_r² = 0.8480) by considering the 3D arrangement of steric, hydrophobic, and electrostatic fields. nih.gov Such models provide valuable insights into the structural features that are crucial for activity and can guide the design of novel, more potent derivatives.

Identification of Key Physico-Chemical Descriptors

Research into phenoxyacetamide derivatives has highlighted several critical physico-chemical descriptors that govern their biological effects. nih.gov These descriptors generally fall into three categories: hydrophobic, electronic, and steric/topological.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a paramount descriptor for central nervous system (CNS) active compounds. It governs the ability of a molecule to cross the blood-brain barrier and access its neurological targets. In a QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives with inhibitory activity against hypoxia-inducible factor-1 (HIF-1), the descriptor slogp was found to be a significant contributor to the model's predictive power. nih.gov This indicates that the hydrophobicity of the molecule plays a crucial role in its biological activity. The N-heptyl chain in the parent compound contributes significantly to its lipophilic character.

A 2D-QSAR study performed using Multiple Linear Regression (MLR) on substituted 2-phenoxy-N-phenylacetamide derivatives yielded a statistically significant model with high correlation and predictive ability. nih.gov The key descriptors identified in this model are summarized in the table below.

Table 1: Key Physico-Chemical Descriptors from a 2D-QSAR Study of Phenoxyacetamide Derivatives. nih.gov

| Descriptor | Type | Significance in Model |

| SssNHE-index | Electronic | Reflects the electro-topological state of nitrogen and hydrogen atoms, indicating the importance of hydrogen bonding potential. |

| slogp | Hydrophobic | A calculated logarithm of the partition coefficient, showing a correlation between lipophilicity and biological activity. |

| T_O_N_1 | Topological | A molecular connectivity index related to oxygen and nitrogen atoms, emphasizing the structural arrangement of the acetamide (B32628) linker. |

| T_2_Cl_1 | Topological | A descriptor indicating the presence and position of a chlorine atom, highlighting the influence of specific substituents. |

The developed QSAR equation demonstrated a high correlation coefficient (r² = 0.9469) and strong internal (q² = 0.8933) and external (pred_r² = 0.7128) predictive power, validating the importance of these selected descriptors. nih.gov This research provides a quantitative framework for understanding how specific modifications to the phenoxyacetamide scaffold translate into changes in biological activity, offering a rational basis for the design of new, potentially more potent derivatives. nih.gov

Theoretical and Computational Chemistry of N Heptyl 2 Phenoxyacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. unige.ch These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to view the molecular world. rsc.org

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgmdpi.com It is widely employed to determine a molecule's optimized geometry, corresponding to its most stable three-dimensional arrangement of atoms, and to calculate its electronic properties. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, can accurately predict structural parameters. mdpi.comresearchgate.net

Table 1: Predicted Geometrical Parameters for N-Heptyl-2-phenoxyacetamide from DFT Calculations Note: These are representative values based on standard bond lengths and data from analogous structures, as specific experimental data for this compound is not available.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.34 Å |

| Bond Length | O-C (ether) | ~1.37 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Dihedral Angle | C-O-C-C | ~118° |

The electronic structure analysis from DFT also provides information on the distribution of electron density and the energies of molecular orbitals, which are essential for understanding the molecule's reactivity. arxiv.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative Quantum Chemical Descriptors for this compound Note: The following values are illustrative, based on typical results for similar organic molecules, to demonstrate the output of FMO analysis.

| Quantum Chemical Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to 0.0 | Electron-accepting capacity |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.5 | Chemical reactivity and stability |

| Ionization Potential | I ≈ -EHOMO | 5.5 to 6.5 | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 0.0 to 1.0 | Energy released when gaining an electron |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. researchgate.netchemrxiv.org The MEP map plots the electrostatic potential onto the molecule's electron density surface. chemrxiv.org Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. ajchem-a.com Green and yellow areas represent regions of near-zero or intermediate potential. researchgate.net

For this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen and the ether oxygen due to the presence of lone pairs of electrons. These sites are therefore potential hydrogen bond acceptors. ajchem-a.com A region of positive potential (blue) would be located around the amide hydrogen (N-H), identifying it as a hydrogen bond donor site. ajchem-a.com The hydrophobic heptyl chain and the phenyl ring would appear as neutral (green) regions. This analysis is crucial for understanding how the molecule might bind to a biological target or interact with solvent molecules. chemrxiv.org

Molecular Dynamics Simulations